Umeclidinium

Catalog No.
S638853
CAS No.
869185-19-3
M.F
C29H34NO2+
M. Wt
428.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Umeclidinium

CAS Number

869185-19-3

Product Name

Umeclidinium

IUPAC Name

diphenyl-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol

Molecular Formula

C29H34NO2+

Molecular Weight

428.6 g/mol

InChI

InChI=1S/C29H34NO2/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25/h1-15,31H,16-24H2/q+1

InChI Key

FVTWTVQXNAJTQP-UHFFFAOYSA-N

SMILES

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5

Synonyms

GSK573719, umeclidinium

Canonical SMILES

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5

The exact mass of the compound Umeclidinium is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Umeclidinium is a long-acting muscarinic antagonist (LAMA) primarily used in the management of chronic obstructive pulmonary disease (COPD). It functions by blocking muscarinic receptors, particularly the M3 subtype, which are prevalent in airway smooth muscle. This inhibition prevents bronchoconstriction, leading to bronchodilation and improved airflow. Umeclidinium is administered via inhalation and is marketed under the brand name Incruse Ellipta, among others. Its chemical formula is C29H34NO2C_{29}H_{34}NO_2, and it has a molecular weight of approximately 508.5 g/mol .

Umeclidinium undergoes several metabolic transformations in the body, primarily through oxidative processes such as hydroxylation and O-dealkylation, followed by conjugation (e.g., glucuronidation). These reactions are facilitated by the cytochrome P450 2D6 enzyme. The resulting metabolites generally exhibit reduced pharmacological activity, and systemic exposure to these metabolites is low .

Key Reactions:

  • Hydroxylation: Addition of hydroxyl groups.
  • O-dealkylation: Removal of alkyl groups.
  • Glucuronidation: Conjugation with glucuronic acid.

Umeclidinium exhibits significant biological activity as a muscarinic receptor antagonist. Its mechanism involves competitive inhibition of acetylcholine binding to M3 receptors, resulting in prolonged bronchodilation. Clinical studies have demonstrated that umeclidinium effectively improves lung function, as measured by forced expiratory volume in one second (FEV1), with peak effects observed within 30 minutes post-inhalation and lasting for over 24 hours .

Pharmacodynamics:

  • Mechanism: Antagonism of M3 muscarinic receptors.
  • Duration of Action: Long-lasting effects (>24 hours).
  • Clinical Efficacy: Significant improvement in FEV1 in COPD patients.

The synthesis of umeclidinium involves multi-step organic reactions that typically include the formation of the bicyclic structure and subsequent functionalization. Although specific synthetic pathways are proprietary to pharmaceutical companies, general methods may involve:

  • Formation of Bicyclic Framework: Utilizing quinuclidine derivatives.
  • Functionalization: Introduction of benzyloxy and hydroxy groups.
  • Quaternization: Finalizing the structure with a quaternary ammonium salt formation.

The exact synthetic routes are often optimized for yield and purity but remain undisclosed in public literature due to commercial confidentiality.

Umeclidinium is primarily indicated for the maintenance treatment of COPD, providing symptomatic relief and improving lung function. It may be used alone or in combination with other bronchodilators such as vilanterol or fluticasone furoate to enhance therapeutic efficacy .

Indications:

  • Chronic Obstructive Pulmonary Disease: Maintenance therapy.
  • Combination Therapy: Often used with other long-acting bronchodilators.

Umeclidinium's pharmacokinetics may be influenced by various factors, including genetic polymorphisms affecting cytochrome P450 2D6 activity. Studies have indicated that patients who are poor metabolizers of this enzyme do not experience significant changes in drug exposure, suggesting a robust safety profile regarding drug interactions .

Notable Interactions:

  • CYP2D6 Inhibitors: Minimal impact on umeclidinium pharmacokinetics.
  • Other Antimuscarinics: Co-administration is not recommended due to potential additive effects.

Umeclidinium shares its therapeutic class with several other long-acting muscarinic antagonists. Below is a comparison highlighting its unique properties:

Compound NameMechanism of ActionDuration of ActionUnique Features
UmeclidiniumMuscarinic receptor antagonist>24 hoursHigh selectivity for M3 receptors
TiotropiumMuscarinic receptor antagonist24 hoursApproved for both COPD and asthma
GlycopyrrolateMuscarinic receptor antagonist12 hoursAlso used for excessive salivation
AclidiniumMuscarinic receptor antagonist12 hoursAdministered via metered-dose inhaler

Unique Aspects of Umeclidinium:

  • Longer duration compared to some competitors.
  • Specificity towards M3 receptors enhances its efficacy in airway relaxation.

Cationic Structure (C29H34NO2+)

Umeclidinium exists as a quaternary ammonium cation with the molecular formula C29H34NO2+ [1] [2] [3]. The cationic structure represents the active pharmaceutical component, carrying a formal positive charge on the nitrogen atom within the bicyclic framework [1]. This cationic form has an average molecular mass of 428.596 daltons [2], with a monoisotopic mass of 428.258406 daltons [2] [3]. The quaternary ammonium nature of umeclidinium is fundamental to its chemical identity, as the positively charged nitrogen center is permanently ionized under physiological conditions [4] [5].

Bromide Salt Composition (C29H34BrNO2)

The pharmaceutically relevant form of umeclidinium is the bromide salt, designated as umeclidinium bromide with the molecular formula C29H34BrNO2 [6] [7] [8]. This salt form has a molecular weight of 508.5 grams per mole [6] [8] [4]. The bromide counterion balances the positive charge of the umeclidinium cation, forming a stable crystalline solid [9] [10]. The percent composition of umeclidinium bromide consists of 68.50% carbon, 6.74% hydrogen, 15.71% bromine, 2.75% nitrogen, and 6.29% oxygen [8]. The exact mass of the bromide salt is 507.177292 daltons [4] [11].

PropertyUmeclidinium CationUmeclidinium Bromide
Molecular FormulaC29H34NO2+C29H34BrNO2
Average Molecular Mass428.596 Da508.5 Da
Monoisotopic Mass428.258406 Da507.177292 Da
Formal Charge+10 (neutral salt)

Structural Features

Quinuclidine Core Architecture

The structural foundation of umeclidinium is based on a quinuclidine core, specifically the azoniabicyclo[2.2.2]octane system [7] [12] [13]. This quinuclidine derivative represents a bicyclic tertiary amine that has been quaternized to form the cationic species [12]. The quinuclidine framework consists of a bridged bicyclic structure with the nitrogen atom positioned at the bridgehead, creating a rigid three-dimensional architecture [7] [13]. The systematic name for the core structure is 1-azoniabicyclo[2.2.2]octane, indicating the specific positioning and connectivity of the nitrogen within the bicyclic system [7] [13] [4].

Position-Specific Substitutions

The umeclidinium structure features two primary substitutions on the quinuclidine core [3] [7]. At position 1 of the azoniabicyclo[2.2.2]octane system, there is a 2-(benzyloxy)ethyl substituent [3] [4]. At position 4, a hydroxydiphenylmethyl group is attached [3] [7] [4]. These position-specific substitutions are critical for the compound's three-dimensional structure and pharmacological properties [7]. The International Union of Pure and Applied Chemistry name reflects these substitutions: 1-[2-(benzyloxy)ethyl]-4-(hydroxydiphenylmethyl)-1-azoniabicyclo[2.2.2]octane [3] [4].

Benzyloxy and Diphenylmethyl Moieties

The benzyloxy moiety consists of a phenylmethoxy group (-OCH2C6H5) connected via an ethyl linker to the quaternary nitrogen center [3] [4]. This benzyloxy ethyl substituent provides conformational flexibility to the molecule [3]. The diphenylmethyl moiety at position 4 features two phenyl rings attached to a central carbon atom that also bears a hydroxyl group [3] [7] [4]. This hydroxydiphenylmethyl group creates a bulky, hydrophobic region of the molecule with the hydroxyl function providing a hydrogen bond donor capability [3] [4]. The diphenyl system contributes significantly to the overall molecular volume and lipophilicity of umeclidinium [4].

Three-Dimensional Conformational Analysis

The three-dimensional structure of umeclidinium is characterized by the rigid quinuclidine core that restricts rotation around certain bonds while allowing conformational flexibility in the pendant chains [14]. The azoniabicyclo[2.2.2]octane core adopts a cage-like structure with the quaternary nitrogen positioned at one vertex [7] [4]. Conformational analysis reveals that the hydroxydiphenylmethyl substituent can adopt different orientations relative to the quinuclidine framework [14]. The benzyloxy ethyl chain provides additional conformational degrees of freedom, allowing the phenyl ring to sample various spatial orientations [3] [4]. Nuclear magnetic resonance studies and molecular modeling approaches have been employed to characterize the preferred conformations of umeclidinium in solution [15] [16].

Stereochemical Properties

Umeclidinium exhibits defined stereochemical characteristics due to its rigid bicyclic core structure [17]. The molecule contains no defined stereogenic centers, as indicated by the absence of specified stereochemistry in its chemical identifier codes [4] [17]. The quinuclidine nitrogen atom is sp3 hybridized and quaternized, eliminating potential stereochemistry at this center [4]. The hydroxydiphenylmethyl carbon center, while bearing four different substituents, does not constitute a stereogenic center due to the symmetrical nature of the two phenyl substituents [3] [4]. The overall molecular geometry is determined by the conformational preferences of the quinuclidine core and the spatial arrangements of the pendant aromatic systems [4] [17].

Structural ParameterCharacteristic
Stereogenic CentersNone defined
Molecular SymmetryC1 (no symmetry)
Rigid FrameworkQuinuclidine core
Flexible RegionsBenzyloxy ethyl chain
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors2 (ether oxygen, hydroxyl oxygen)
Rotatable Bonds8
Topological Polar Surface Area29.46 Ų

Of Umeclidinium Bromide

SolventSolubility (mg/mL)Reference
WaterSlightly soluble [1] [4] [5]
Dimethyl sulfoxide15 mg/mL [7]
MethanolSlightly soluble [1] [4] [5]
Ethanol12 mg/mL [7]
AcetonitrileSlightly soluble [4] [5]
Propan-1-olSlightly soluble [4] [5]

Quantitative solubility data indicates higher solubility in organic solvents compared to aqueous media. In dimethyl sulfoxide, umeclidinium bromide achieves a solubility of 15 mg/mL, while in ethanol it reaches 12 mg/mL [7]. The compound remains sparingly soluble in aqueous buffers, requiring specialized formulation approaches for pharmaceutical applications. For optimal dissolution in aqueous systems, umeclidinium bromide should first be dissolved in dimethyl sulfoxide before dilution with aqueous buffers, achieving approximately 0.25 mg/mL solubility in a 1:3 solution of dimethyl sulfoxide and phosphate-buffered saline [7].

The poor aqueous solubility necessitates administration via inhalation as a dry powder formulation rather than oral routes, contributing to its targeted pulmonary delivery and reduced systemic bioavailability [1]. This solubility profile directly influences the compound's pharmacokinetic properties and therapeutic application in chronic obstructive pulmonary disease treatment.

Partition Coefficient and Lipophilicity

The partition coefficient serves as a critical parameter for understanding umeclidinium's lipophilic characteristics and membrane permeability properties. Multiple analytical methods have been employed to determine the octanol-water partition coefficient, yielding varying results that reflect different experimental conditions and measurement techniques.

Table 2: Partition Coefficient and Lipophilicity Data

PropertyValueReference
Log P (octanol-water)2.88 [8]
Log P (partition coefficient)1.26 [9]
Lipophilicity (xlogP)4.7 [10]

The logarithm of the octanol-water partition coefficient ranges from 1.26 to 4.7, indicating moderate to high lipophilicity depending on the measurement method employed [10] [8] [9]. The DrugBank database reports a log P value of 2.88 using predictive algorithms [8], while experimental measurements from safety data sheets indicate a value of 1.26 [9]. The higher xlogP value of 4.7 suggests significant lipophilic character based on computational predictions [10].

These lipophilicity values position umeclidinium within the favorable range for pulmonary absorption while maintaining sufficient hydrophilic character to prevent excessive tissue accumulation. The moderate lipophilicity contributes to the compound's ability to penetrate respiratory tract tissues while allowing for appropriate clearance mechanisms. The partition coefficient data supports the compound's formulation as an inhaled medication, providing optimal balance between local efficacy and systemic exposure.

Hygroscopicity and Stability

Umeclidinium bromide demonstrates hygroscopic properties, actively absorbing moisture from the surrounding environment, which significantly impacts its physical and chemical stability [1] [11]. The compound is classified as hygroscopic, requiring careful control of storage conditions to maintain pharmaceutical integrity and performance characteristics.

Table 3: Hygroscopic Properties and Stability Characteristics

PropertyValue/DescriptionImpact/NotesReference
Hygroscopicity ClassificationHygroscopicMoisture absorption affects stability [1] [11]
Water Content SpecificationControlled by Karl Fischer titrationCritical quality parameter [11]
Water SolubilitySlightly solubleLimited aqueous dissolution [1] [4] [6]
Effect of HumidityAbsorbs moisture from environmentCan affect physical properties [11]
Storage RequirementsControlled humidity and temperatureInert gas atmosphere recommended [1] [11]

The hygroscopic nature necessitates storage under inert gas atmosphere (nitrogen or argon) at controlled temperatures of 2-8°C to prevent moisture-induced degradation [1]. Water content monitoring through Karl Fischer titration represents a critical quality control parameter in pharmaceutical manufacturing, ensuring consistent product performance and stability [11].

Stability studies demonstrate that umeclidinium bromide maintains excellent chemical stability under appropriate storage conditions. The compound exhibits very high stability, although forced degradation studies have identified potential degradation pathways under stress conditions [12]. Long-term stability data supports storage periods of up to 18 months under intermediate conditions at 30°C with 65% relative humidity, and up to 6 months under accelerated conditions at 40°C with 75% relative humidity [11].

The non-hygroscopic nature, as reported in some regulatory documents, appears to conflict with other characterizations describing hygroscopic properties [11]. This discrepancy may reflect different analytical methods or environmental conditions during testing, emphasizing the importance of controlled storage environments for maintaining product consistency.

Polymorphic Characteristics

Umeclidinium bromide exhibits complex polymorphic behavior with multiple crystalline forms identified through extensive solid-state characterization studies. Research has identified four distinct solid forms: Form 1 (the commercially used form), Form A, Form B, and an amorphous form, each possessing unique physicochemical properties [13].

Table 4: Polymorphic Forms of Umeclidinium Bromide

FormMelting Point (°C)XRPD Characteristic Peaks (°2θ)Reference
Form 12376.7, 13.4, 20.1, 24.3 [13]
Form A167.65.4, 10.9, 19.6, 23.8 [13]
Form B2326.7, 18.3, 20.6, 24.9 [13]
AmorphousGlass transition: 81Amorphous pattern [13]

Melting Point and Thermal Behavior

Thermal analysis of umeclidinium bromide reveals complex thermal behavior dependent on the specific polymorphic form and experimental conditions. The thermal characteristics provide essential information for pharmaceutical processing, stability assessment, and quality control procedures.

Table 5: Thermal Analysis Data

Analysis TypeParameter/ResultValues/NotesReference
Differential Scanning Calorimetry (DSC)Melting point determinationForm-dependent (167.6-237°C) [13] [15]
Thermogravimetric Analysis (TGA)Mass loss monitoringThermal decomposition analysis [15] [16]
X-ray Powder Diffraction (XRPD)Crystalline form identificationSingle stable polymorph [13] [15]
Glass TransitionGlass transition temperature81°C (amorphous form) [13] [16]

The melting point of umeclidinium bromide varies significantly among polymorphic forms, ranging from 167.6°C for Form A to 237°C for Form 1 [13]. The commercial Form 1 exhibits the highest thermal stability with a melting point exceeding 231°C and decomposition occurring simultaneously with melting [1]. This high thermal stability contributes to the compound's excellent shelf-life characteristics and processing capabilities.

Differential scanning calorimetry studies reveal distinct thermal signatures for each polymorphic form, enabling reliable identification and characterization [13] [15]. Form 1 demonstrates a sharp endothermic peak at 237°C corresponding to melting with concurrent decomposition, while Form A shows melting at the significantly lower temperature of 167.6°C [13].

Thermogravimetric analysis provides insights into thermal decomposition pathways and mass loss behavior under controlled heating conditions [15] [16]. The TGA thermograms indicate that umeclidinium bromide undergoes thermal decomposition at elevated temperatures, with mass loss patterns providing fingerprint identification for quality control purposes.

The amorphous form exhibits fundamentally different thermal behavior, displaying a glass transition at 81°C rather than a distinct melting point [13] [16]. This glass transition temperature represents the point at which the amorphous material transitions from a glassy to a rubbery state, affecting mechanical properties and molecular mobility.

These thermal characteristics directly impact pharmaceutical manufacturing processes, particularly micronization procedures required to achieve appropriate particle sizes for inhalation therapy. The thermal stability profile supports various processing conditions while establishing upper temperature limits to prevent degradation or polymorphic conversion during manufacturing operations.

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

428.258954327 g/mol

Monoisotopic Mass

428.258954327 g/mol

Heavy Atom Count

32

UNII

GE2T1418SV

Drug Indication

Umeclidinium is approved by the FDA and Health Canada for the maintenance treatment of patients with chronic obstructive pulmonary disease (COPD). Additionally, umeclidinium also exists as combination products with [vilanterol] or [vilanterol] and [fluticasone furoate]. Both products were indicated for the maintenance treatment of COPD, but only the umeclidinium/[vilanterol]/[fluticasone furoate] product was approved for the maintenance treatment of asthma in patients aged 18 years and older.
Rolufta is indicated as a maintenance bronchodilator treatment to relieve symptoms in adult patients with chronic obstructive pulmonary disease (COPD). ,

Mechanism of Action

Umeclidinium is a long-acting muscarinic antagonist, which is often referred to as an anticholinergic. It has similar affinity to the subtypes of muscarinic receptors M1 to M5. In the airways, it exhibits pharmacological effects through inhibition of M3 receptors at the smooth muscle leading to bronchodilation. The competitive and reversible nature of antagonism was shown with human and animal origin receptors and isolated organ preparations. In preclinical in vitro as well as in vivo studies, prevention of methacholine- and acetylcholine-induced bronchoconstrictive effects was dose-dependent and lasted longer than 24 hours. The clinical relevance of these findings is unknown. The bronchodilation following inhalation of umeclidinium is predominantly a site-specific effect.

Other CAS

869185-19-3

Absorption Distribution and Excretion

Umeclidinium plasma levels may not predict therapeutic effect. Following inhaled administration of umeclidinium in healthy subjects, Cmax occurred at 5 to 15 minutes. Umeclidinium is mostly absorbed from the lung after inhaled doses with minimum contribution from oral absorption. Following repeat dosing of inhaled umeclidinium, steady state was achieved within 14 days with 1.8-fold accumulation. The absolute bioavailability of inhaled umeclidinium was on average 13% of the dose, with negligible contribution from oral absorption.
Following intravenous dosing with radiolabeled umeclidinium, mass balance showed 58% of the radiolabel in the feces and 22% in the urine. The excretion of the drug-related material in the feces following intravenous dosing indicated elimination in the bile. Following oral dosing to healthy male subjects, radiolabel recovered in feces was 92% of the total dose and that in urine was <1% of the total dose, suggesting negligible oral absorption.
Following intravenous administration to healthy subjects, the mean volume of distribution was 86 L.
Plasma clearance following intravenous administration was 151 L/hour.

Metabolism Metabolites

In vitro data showed that umeclidinium is primarily metabolized by the enzyme cytochrome P450 2D6 (CYP2D6) and is a substrate for the P-glycoprotein (P-gp) transporter. The primary metabolic routes for umeclidinium are oxidative (hydroxylation, O-dealkylation) followed by conjugation (e.g., glucuronidation), resulting in a range of metabolites with either reduced pharmacological activity or for which the pharmacological activity has not been established. Systemic exposure to the metabolites is low.

Wikipedia

Umeclidinium

Biological Half Life

The effective half-life after once-daily inhaled dosing is 11 hours.

Use Classification

Human drugs -> Drugs for obstructive airway diseases -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 07-20-2023
Feldman GJ, Edin A: The combination of umeclidinium bromide and vilanterol in the management of chronic obstructive pulmonary disease: current evidence and future prospects. Ther Adv Respir Dis. 2013 Dec;7(6):311-9. doi: 10.1177/1753465813499789. Epub 2013 Sep 3. [PMID:24004659]
Decramer M, Maltais F, Feldman G, Brooks J, Harris S, Mehta R, Crater G: Bronchodilation of umeclidinium, a new long-acting muscarinic antagonist, in COPD patients. Respir Physiol Neurobiol. 2013 Jan 15;185(2):393-9. doi: 10.1016/j.resp.2012.08.022. Epub 2012 Sep 28. [PMID:23026438]
Tal-Singer R, Cahn A, Mehta R, Preece A, Crater G, Kelleher D, Pouliquen IJ: Initial assessment of single and repeat doses of inhaled umeclidinium in patients with chronic obstructive pulmonary disease: two randomised studies. Eur J Pharmacol. 2013 Feb 15;701(1-3):40-8. doi: 10.1016/j.ejphar.2012.12.019. Epub 2012 Dec 28. [PMID:23276660]
Trivedi R, Richard N, Mehta R, Church A: Umeclidinium in patients with COPD: a randomised, placebo-controlled study. Eur Respir J. 2014 Jan;43(1):72-81. doi: 10.1183/09031936.00033213. Epub 2013 Aug 15. [PMID:23949963]
Goyal N, Beerahee M, Kalberg C, Church A, Kilbride S, Mehta R: Population pharmacokinetics of inhaled umeclidinium and vilanterol in patients with chronic obstructive pulmonary disease. Clin Pharmacokinet. 2014 Jul;53(7):637-48. doi: 10.1007/s40262-014-0143-4. [PMID:24756395]
Scott LJ, Hair P: Umeclidinium/Vilanterol: first global approval. Drugs. 2014 Mar;74(3):389-95. doi: 10.1007/s40265-014-0186-8. [PMID:24532124]
Salmon M, Luttmann MA, Foley JJ, Buckley PT, Schmidt DB, Burman M, Webb EF, DeHaas CJ, Kotzer CJ, Barrett VJ, Slack RJ, Sarau HM, Palovich MR, Laine DI, Hay DW, Rumsey WL: Pharmacological characterization of GSK573719 (umeclidinium): a novel, long-acting, inhaled antagonist of the muscarinic cholinergic receptors for treatment of pulmonary diseases. J Pharmacol Exp Ther. 2013 May;345(2):260-70. doi: 10.1124/jpet.112.202051. Epub 2013 Feb 22. [PMID:23435542]

Explore Compound Types